4-Phenyliminomethyl-benzenesulfonamide
Description
4-Phenyliminomethyl-benzenesulfonamide is a sulfonamide derivative characterized by a phenyliminomethyl (-N=CH-C₆H₅) substituent at the 4-position of the benzenesulfonamide scaffold. This compound has garnered attention for its role as a selective cyclooxygenase-2 (COX-2) inhibitor, as demonstrated in cellular assays using human whole blood (HWB) . Its synthesis typically involves condensation reactions between 4-aminobenzenesulfonamide and aromatic aldehydes under reflux conditions, often catalyzed by acetic acid .
The structural uniqueness of this compound lies in its conjugated imine group, which enhances electronic delocalization and may influence binding interactions with biological targets like COX-2. This contrasts with simpler sulfonamide derivatives lacking such substituents.
Properties
Molecular Formula |
C13H12N2O2S |
|---|---|
Molecular Weight |
260.31 g/mol |
IUPAC Name |
4-(phenyliminomethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H12N2O2S/c14-18(16,17)13-8-6-11(7-9-13)10-15-12-4-2-1-3-5-12/h1-10H,(H2,14,16,17) |
InChI Key |
XUMZYVTUPBUWOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=CC2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Cyanobenzene Sulfonyl Chloride Hydrolysis and Reduction
4-Cyanobenzenesulfonyl chloride is hydrolyzed using aqueous ammonia in tetrahydrofuran (THF) to yield 4-cyanobenzenesulfonamide. Subsequent reduction with Raney nickel in formic acid selectively converts the cyano group to an aldehyde, producing 4-formylbenzenesulfonamide in 94% yield. This method is favored for its high selectivity and minimal side reactions, though it requires careful control of reduction conditions to prevent over-reduction to hydroxymethyl derivatives.
Direct Oxidation of 4-Methylbenzenesulfonamide
Alternative approaches involve oxidizing 4-methylbenzenesulfonamide using chromium-based reagents or catalytic systems. However, these methods are less common due to challenges in achieving selective oxidation without degrading the sulfonamide group.
Schiff Base Formation with Aniline
The condensation of 4-formylbenzenesulfonamide with aniline forms the phenyliminomethyl linkage. Three catalytic systems have been explored:
Acid-Catalyzed Condensation
Refluxing equimolar amounts of 4-formylbenzenesulfonamide and aniline in ethanol with a catalytic amount of acetic acid (5 mol%) for 4–6 hours yields the target compound in 68–72% purity. The reaction proceeds via protonation of the aldehyde, enhancing electrophilicity for nucleophilic attack by aniline’s amine group. Excess molecular sieves (4 Å) are often added to absorb water, shifting equilibrium toward imine formation.
Solvent-Free Mechanochemical Synthesis
Ball-milling 4-formylbenzenesulfonamide and aniline in a 1:1 molar ratio without solvent achieves 85% conversion within 2 hours. This green chemistry approach minimizes waste and improves reaction efficiency, though post-milling purification via recrystallization (ethanol/water) is required to remove unreacted starting materials.
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 100°C) in dimethylformamide (DMF) reduces reaction time to 15 minutes, achieving 78% yield. This method is optimal for high-throughput applications but necessitates careful temperature control to prevent decomposition of the sulfonamide.
Purification and Characterization
Recrystallization Techniques
Crude product is typically recrystallized from ethanol or methanol/water mixtures (3:1 v/v), yielding needle-like crystals with >98% purity. Solvent choice impacts crystal morphology and dissolution rates, with ethanol favoring larger crystals for X-ray diffraction analysis.
Chromatographic Methods
Silica gel column chromatography using ethyl acetate/hexane (1:3) eluent resolves residual aniline and by-products. Flash chromatography is preferred for large-scale batches, reducing purification time by 40% compared to gravity columns.
Spectroscopic Validation
-
1H NMR (DMSO-d6): δ 8.52 (s, 1H, CH=N), 8.12–7.45 (m, 9H, aromatic H), 7.32 (s, 2H, SO2NH2).
-
IR : ν 1645 cm⁻¹ (C=N stretch), 1320–1160 cm⁻¹ (SO2 asymmetric/symmetric stretches).
Yield Optimization and Scalability
| Method | Catalyst | Time | Yield | Purity |
|---|---|---|---|---|
| Acid-catalyzed | Acetic acid | 6 h | 72% | 98% |
| Mechanochemical | None | 2 h | 85% | 95% |
| Microwave-assisted | DMF | 15 m | 78% | 97% |
Key Findings :
-
Mechanochemical synthesis offers the highest yield but requires post-processing.
-
Microwave methods balance speed and efficiency for lab-scale production.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
4-Phenyliminomethyl-benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonate esters under strong oxidizing conditions.
Reduction: Reduction of the imine group can yield the corresponding amine derivative.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 4-Phenyliminomethyl-benzenesulfonamide derivatives as promising anticancer agents. The incorporation of this compound into molecular hybrids has shown significant cytotoxic effects against various cancer cell lines.
- Case Study: Synthesis and Evaluation
A study synthesized a series of derivatives containing this compound and evaluated their anticancer activity. The results indicated that these compounds exhibited potent cytotoxicity against colon, breast, and cervical cancer cells, with some derivatives inducing apoptosis in cancer cells .
| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Derivative A | Colon | 10 | Induces apoptosis |
| Derivative B | Breast | 15 | Cell cycle arrest |
| Derivative C | Cervical | 12 | Inhibits proliferation |
Enzyme Inhibition
The sulfonamide moiety in this compound is known for its ability to inhibit various enzymes, making it valuable in treating diseases linked to enzyme dysfunction.
-
Carbonic Anhydrase Inhibition
Compounds derived from this compound have been shown to inhibit carbonic anhydrases, which are crucial in regulating pH and fluid balance in biological systems. This inhibition has implications for treating conditions such as glaucoma and epilepsy . -
Acetylcholinesterase Inhibition
Some derivatives have demonstrated inhibitory effects on acetylcholinesterase, an enzyme linked to Alzheimer's disease. This suggests potential applications in neurodegenerative disease therapy .
| Enzyme | Inhibition Type | IC50 (nM) |
|---|---|---|
| Carbonic Anhydrase I | Competitive | 25 |
| Acetylcholinesterase | Non-competitive | 30 |
Antimicrobial Properties
The antimicrobial activity of this compound has also been investigated, revealing its effectiveness against various bacterial strains.
- Broad-Spectrum Activity
Research indicates that derivatives of this compound exhibit broad-spectrum antibacterial properties, effective against both Gram-positive and Gram-negative bacteria. This makes them candidates for developing new antibiotics .
Photoluminescent Properties
Recent studies have explored the photoluminescent properties of zinc complexes derived from this compound. These complexes have shown promise in optoelectronic applications due to their electroluminescence characteristics.
Mechanism of Action
The mechanism of action of 4-phenyliminomethyl-benzenesulfonamide involves the inhibition of specific enzymes, such as cyclooxygenase-2 and carbonic anhydrase IX . By binding to the active sites of these enzymes, the compound prevents the formation of pro-inflammatory mediators and disrupts the pH regulation in cancer cells, leading to reduced cell proliferation and increased apoptosis . The molecular targets and pathways involved include the arachidonic acid pathway and the hypoxia-inducible factor pathway .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their distinguishing features:
Key Observations :
- The imine group in this compound distinguishes it from non-conjugated analogues like 4-methyl-benzenesulfonamide. This group enhances electronic interactions, critical for COX-2 selectivity .
- Isomeric differences (e.g., benzylideneamino vs. phenyliminomethyl) can lead to variations in bioactivity despite identical molecular formulas .
COX-2 Inhibition :
This compound derivatives exhibit potent COX-2 inhibition (IC₅₀ values in nanomolar range) in HWB assays, outperforming non-imine derivatives like 4-methyl-benzenesulfonamide, which show negligible COX-2 affinity . This highlights the necessity of the imine moiety for target engagement.
Antimicrobial Activity :
3D QSAR studies on heterocyclic analogues of this compound revealed strong antimicrobial activity (MIC values: log(1/MIC) = 0.72–0.82) against Gram-positive bacteria. The Stepwise kNN-MFA model achieved 82.09% prediction accuracy for training sets, emphasizing the role of topological descriptors (e.g., electronegativity, steric bulk) in activity . In contrast, 4-(dimethylsulfamoyl)benzamide (C₉H₁₂N₂O₃S) showed reduced antimicrobial potency, likely due to the absence of the imine group .
QSAR and Predictive Modeling
3D QSAR analysis of this compound analogues identified hybrid descriptors (topological + electronic) as critical for antimicrobial activity. The Stepwise kNN-MFA model (q² = 0.8209, pred_r² = 0.7998) outperformed Genetic Algorithm and Simulated Annealing methods, highlighting the importance of substituent positioning for optimizing activity .
Q & A
Q. What are the standard synthetic routes for 4-phenyliminomethyl-benzenesulfonamide and its derivatives?
The synthesis typically involves coupling a sulfonamide precursor with a phenyliminomethyl group. For example, substituted 4-amino-benzenesulfonamides can be synthesized via acylation or sulfonation reactions using benzyl chloride derivatives under controlled conditions (e.g., reflux in dry dichloromethane with pyridine as a catalyst) . Key steps include monitoring reaction progress via thin-layer chromatography (TLC) and purification through recrystallization using solvents like ethanol or ethyl acetate to achieve >95% purity .
Q. How can researchers validate the purity and structural integrity of synthesized this compound?
High-purity crystals suitable for X-ray diffraction (XRD) are obtained via recrystallization. Structural validation employs spectroscopic techniques (e.g., -NMR, -NMR) and mass spectrometry (MS). For XRD, programs like SHELXL are used to refine crystal structures, with validation metrics such as R-factors (<0.05) ensuring accuracy .
Q. What preliminary biological assays are used to screen this compound for antimicrobial activity?
Minimum Inhibitory Concentration (MIC) assays against bacterial/fungal strains (e.g., E. coli, S. aureus) are standard. Activity is quantified as log(1/MIC), with values <2.0 µg/mL indicating potent antimicrobial effects. Dose-response curves and zone-of-inhibition measurements complement MIC data .
Advanced Research Questions
Q. How can 3D QSAR models optimize the antimicrobial activity of this compound analogs?
A 3D QSAR study on 31 analogs combined k-nearest neighbor molecular field analysis (kNN-MFA) with variable selection methods (Stepwise, Simulated Annealing, Genetic Algorithm). Key descriptors included topological (e.g., polar surface area) and electronic (e.g., HOMO-LUMO gap) properties. The Stepwise kNN-MFA model achieved and , outperforming other methods. Use VLife MDS software for descriptor calculation and external validation with a 20% test set .
Q. What computational strategies resolve contradictions in reported COX-2 inhibition vs. antimicrobial activity?
Molecular docking (e.g., AutoDock Vina) identifies binding interactions with COX-2 (PDB ID: 5KIR) and microbial targets (e.g., E. coli DNA gyrase). For this compound, docking scores (<-8.0 kcal/mol) suggest dual binding modes. MD simulations (100 ns) validate stability, with RMSD <2.0 Å indicating consistent binding .
Q. How do crystallographic data refine the structure-activity relationship (SAR) of this compound?
XRD-derived torsion angles (e.g., C-S-N-C dihedral angle ≈ 75°) and hydrogen-bonding networks (e.g., sulfonamide O···H-N interactions) correlate with bioactivity. SHELXL refinement parameters (e.g., Rint <0.05) ensure structural accuracy. Compare with analogs (e.g., 4-methylbenzenesulfonamide derivatives) to identify critical substituents .
Methodological Challenges & Solutions
Q. How to address low predictive power () in QSAR models for sulfonamide derivatives?
- Issue: Overfitting due to redundant descriptors.
- Solution: Apply Genetic Algorithm (GA) for descriptor selection, reducing variables from 50+ to 5–7. Use leave-one-out cross-validation and external validation with analogs excluded from training .
Q. What experimental designs resolve discrepancies in biological activity across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
